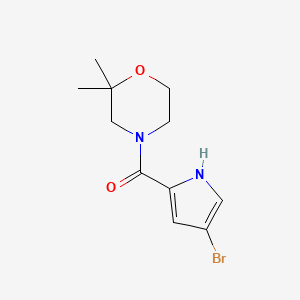
2-(1-Benzyltriazol-4-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyltriazol-4-yl)butan-2-ol is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of this compound imparts specific physicochemical properties that make it valuable for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyltriazol-4-yl)butan-2-ol typically involves the reaction of 1-benzyl-1H-1,2,3-triazole with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyltriazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol or amine.
Scientific Research Applications
2-(1-Benzyltriazol-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Medicine: Benzotriazole derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the formulation of corrosion inhibitors, UV stabilizers, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-Benzyltriazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1H-1,2,3-triazole
- 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol
- 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol
Uniqueness
2-(1-Benzyltriazol-4-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of the butan-2-ol moiety. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other benzotriazole derivatives. The compound’s ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable chemical entity.
Properties
IUPAC Name |
2-(1-benzyltriazol-4-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-13(2,17)12-10-16(15-14-12)9-11-7-5-4-6-8-11/h4-8,10,17H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYZCABPBSVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CN(N=N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-Pyrazin-2-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7521585.png)
![Ethyl 4-[4-[(4-carbamoylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7521598.png)
![2,5-difluoro-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide](/img/structure/B7521605.png)


![1-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7521622.png)
![4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)sulfamoyl]benzoic acid](/img/structure/B7521628.png)
![N-[2-[4-(difluoromethoxy)phenyl]ethyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7521633.png)





![1-Pyridin-2-yl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B7521677.png)
